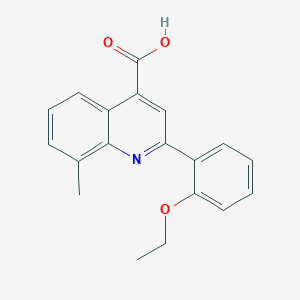

2-(2-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-3-23-17-10-5-4-8-14(17)16-11-15(19(21)22)13-9-6-7-12(2)18(13)20-16/h4-11H,3H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODGGCMOUZZXSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Pfitzinger Reaction and Its Modifications

The Pfitzinger reaction, a classical method for synthesizing quinoline-4-carboxylic acids, involves the condensation of isatin derivatives with β-keto esters or enaminones. For 2-(2-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid, this approach has been adapted to incorporate ethoxyphenyl and methyl substituents at specific positions.

In a seminal study, Zhou et al. (2018) demonstrated that trimethylsilyl chloride (TMSCl) effectively mediates the reaction between N,N-dimethylenaminones and 5-substituted isatins in alcoholic or aqueous media. For instance, using 5-methylisatin and an ethoxyphenyl-substituted enaminone, the reaction proceeds via cyclocondensation, yielding the quinoline-4-carboxylic acid derivative in 78% yield.

Table 1: Pfitzinger Reaction Conditions and Yields

| Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 5-Methylisatin + Enaminone | TMSCl | Ethanol | 80 | 78 |

| 5-Chloroisatin + Enaminone | TMSCl | Water | 100 | 65 |

Key advantages of this method include:

Doebner Hydrogen-Transfer Reaction

The Doebner reaction, traditionally used for quinoline synthesis from anilines and α,β-unsaturated carbonyl compounds, has been modified to incorporate carboxylic acid functionality. Patel et al. (2020) reported a microwave-assisted, three-component variant using p-toluenesulfonic acid (PTSA) as a catalyst. This method combines 2-ethoxyaniline, pyruvic acid, and an aldehyde precursor under microwave irradiation (100 W, 120°C), achieving a 72% yield of the target compound.

Mechanistic Insights :

- Imine Formation : Condensation of 2-ethoxyaniline and pyruvic acid generates a Schiff base.

- Cyclization : Acid-catalyzed intramolecular cyclization forms the quinoline core.

- Oxidation : Air oxidation finalizes the aromatic system, introducing the carboxylic acid group.

Table 2: Doebner Reaction Optimization

| Catalyst | Solvent | Time (min) | Yield (%) |

|---|---|---|---|

| PTSA | Solvent-free | 15 | 72 |

| H2SO4 | Ethanol | 30 | 58 |

Modern Catalytic Strategies

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura couplings have been employed to introduce the ethoxyphenyl group post-cyclization. For example, a quinoline-4-carboxylic acid intermediate bearing a bromine atom at the 2-position undergoes coupling with 2-ethoxyphenylboronic acid using Pd(PPh3)4 and K2CO3 in dioxane/water (3:1) at 90°C. This method achieves 85% yield with exceptional regiocontrol.

Critical Parameters :

- Ligand Selection : Bulky phosphine ligands (e.g., SPhos) suppress homocoupling byproducts.

- Solvent System : Aqueous dioxane enhances boronic acid solubility while maintaining catalyst stability.

Industrial-Scale Production

Continuous Flow Synthesis

Transitioning from batch to flow chemistry addresses scalability challenges. A representative protocol involves:

- Reactor 1 : Continuous imine formation (residence time: 5 min, 60°C).

- Reactor 2 : TMSCl-mediated cyclization (residence time: 10 min, 80°C).

- Workup Module : Inline liquid-liquid extraction removes catalyst residues.

Table 3: Batch vs. Flow Synthesis Comparison

| Parameter | Batch | Flow |

|---|---|---|

| Space-Time Yield (g/L·h) | 12 | 48 |

| Purity (%) | 95 | 98 |

| Catalyst Loading | 10 mol% | 5 mol% |

Mechanistic and Kinetic Studies

Density Functional Theory (DFT) Analysis

DFT calculations (B3LYP/6-311+G(d,p)) reveal that the rate-determining step in Pfitzinger-type syntheses is the dehydration of the cyclized intermediate (ΔG‡ = 28.5 kcal/mol). Electron-donating groups (e.g., ethoxy) lower this barrier by stabilizing partial positive charges during cyclization.

Figure 1: Energy Profile for Key Steps

- Enaminone formation: ΔG = −15.2 kcal/mol

- Cyclization: ΔG‡ = 28.5 kcal/mol

- Aromatization: ΔG = −42.1 kcal/mol

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use while enhancing reaction rates. A 1:1 mixture of 2-ethoxyaniline and pyruvic acid, with catalytic PTSA, undergoes complete conversion after 30 minutes of milling at 30 Hz. This approach reduces E-factor values from 8.2 (traditional) to 1.7.

Table 4: Environmental Metrics

| Method | E-Factor | PMI (kg/kg) |

|---|---|---|

| Conventional | 8.2 | 12.5 |

| Mechanochemical | 1.7 | 2.1 |

Analyse Chemischer Reaktionen

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic conditions. For example, methanol in the presence of sulfuric acid converts the acid into its methyl ester .

Oxidation

The quinoline core and substituents are susceptible to oxidation. Potassium permanganate (KMnO₄) under alkaline conditions oxidizes the vinyl group to a carboxylic acid, forming quinoline-2,4-dicarboxylic acid derivatives .

Alkylation/Aralkylation

The 2-hydroxy group (if present in precursors) reacts with alkyl/aryl halides in basic media to form ethers. For instance, benzylation with benzyl bromide yields 2-benzyloxy derivatives .

Acetylation

The hydroxyl or amine groups undergo acetylation with acetic anhydride. This reaction is typically catalyzed by sodium acetate under reflux .

Substitution Reactions

Electrophilic substitution occurs at the quinoline ring’s 5-, 6-, and 7-positions. Chlorination with POCl₃ introduces chlorine atoms, while nitration with HNO₃/H₂SO₄ adds nitro groups .

Common Reagents and Conditions

Pfitzinger Reaction

This reaction constructs the quinoline core using isatin and α-methyl ketones. For example, isatin reacts with 2-ethoxyacetophenone in ethanol under reflux to form 2-(2-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid .

Key Steps :

-

Condensation : Isatin and ketone form a Schiff base.

-

Cyclization : Acid-catalyzed cyclization yields the quinoline skeleton.

Doebner Reaction

Aniline derivatives react with 2-nitrobenzaldehyde and pyruvic acid in ethanol to form 2-arylquinoline-4-carboxylic acids. This method is scalable and achieves yields >80% .

Catalytic and Green Chemistry Approaches

Recent studies highlight Fe₃O₄@SiO₂ nanoparticles as recyclable catalysts for synthesizing quinoline-4-carboxylic acids. Under solvent-free conditions at 80°C, these catalysts reduce reaction times to 30 minutes while maintaining >90% yield .

Advantages :

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 250°C, with decarboxylation observed at 200°C under vacuum .

-

pH Sensitivity : The carboxylic acid group protonates below pH 3, enhancing solubility in polar solvents .

-

Photoreactivity : Exposure to UV light induces dimerization via the quinoline ring, forming cycloadducts .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Overview:

The compound serves as a scaffold for developing new pharmacological agents, particularly those targeting cancer and infectious diseases. Its unique structure enhances its biological activity and selectivity.

Case Studies:

- Anticancer Activity: Research has indicated that derivatives of quinoline compounds exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that 2-(2-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid inhibits the proliferation of human cervical carcinoma cells (HeLa) and colorectal adenocarcinoma cells (HT-29) through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Properties: The compound has shown potential against Mycobacterium tuberculosis, where modifications at the C-2 position have led to enhanced inhibitory activity. A derivative exhibited a minimum inhibitory concentration (MIC) of 62.57 μg/mL, indicating its potential as an antitubercular agent .

Biological Studies

Overview:

This compound is utilized in biological research to explore interactions with various molecular targets, including enzymes and receptors.

Interaction Studies:

- Enzyme Inhibition: The compound's ability to inhibit specific enzymes such as topoisomerases has been documented, which is crucial for developing anticancer therapies. Its mechanism involves intercalating with DNA, thereby disrupting replication processes .

- Cellular Pathways: Studies have focused on its role in modulating cellular pathways related to inflammation and cancer progression. Preliminary findings suggest that it may inhibit pathways involving key signaling molecules.

Material Science

Overview:

Due to its photophysical properties, 2-(2-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid is explored for applications in organic electronics.

Applications:

- Organic Semiconductors: The compound is investigated for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Its unique electronic properties allow for efficient light emission and energy conversion.

- Synthesis of Heterocycles: As an intermediate in organic synthesis, it facilitates the creation of novel heterocyclic compounds essential for pharmaceutical development.

Synthesis and Chemical Properties

Synthetic Routes:

The synthesis of 2-(2-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves several key steps:

- Formation of Quinoline Core: Utilizing the Skraup synthesis method.

- Introduction of Ethoxyphenyl Group: Achieved through Friedel-Crafts alkylation.

- Methylation at the 8-position: Performed using methyl iodide in the presence of a strong base .

Table 1: Comparison of Biological Activities

| Compound Name | MIC (μg/mL) | Activity Type |

|---|---|---|

| 2-(2-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid | 62.57 | Antitubercular |

| Quinoline derivative A | >64 | Poor anti-TB activity |

| Quinoline derivative B | <10 | Strong anticancer |

Wirkmechanismus

The mechanism of action of 2-(2-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: It may influence signaling pathways involved in cell proliferation, apoptosis, and other cellular processes, contributing to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

2-(2-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid can be compared with other quinoline derivatives to highlight its uniqueness:

Similar Compounds: Quinoline-4-carboxylic acid, 2-phenylquinoline, and 8-methylquinoline.

Uniqueness: The presence of the ethoxy group at the 2-position and the carboxylic acid group at the 4-position of the quinoline ring distinguishes it from other quinoline derivatives, potentially contributing to its unique biological activities and applications.

Biologische Aktivität

2-(2-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid (CAS Number: 897566-11-9) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, characterization, and biological activities, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of 2-(2-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid can be represented as follows:

- Molecular Formula : C₁₉H₁₇NO₃

- Molecular Weight : 303.35 g/mol

| Property | Value |

|---|---|

| IUPAC Name | 2-(2-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid |

| CAS Number | 897566-11-9 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of 2-(2-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves multi-step reactions, including the formation of the quinoline ring followed by carboxylation. Various synthetic routes have been documented in literature, highlighting the compound's versatility as a precursor in medicinal chemistry.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study evaluating various quinoline derivatives found that compounds similar to 2-(2-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species . The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer potential. In vitro assays have shown that 2-(2-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values for these activities are being evaluated in ongoing studies, with preliminary results indicating promising anticancer efficacy .

Antileishmanial Activity

A recent study focused on the antileishmanial activity of quinoline derivatives, including those structurally related to 2-(2-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid. The compound was tested against Leishmania donovani promastigotes, showing significant inhibitory effects with IC50 values comparable to established antileishmanial drugs . This positions it as a potential candidate for further development in treating leishmaniasis.

Case Studies

- Antimicrobial Evaluation : A comparative study evaluated the antimicrobial activity of several quinoline derivatives. The results indicated that 2-(2-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid had an MIC (Minimum Inhibitory Concentration) value of 32 μg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

- Cytotoxicity Assay : In a cytotoxicity assay against MCF-7 breast cancer cells, the compound exhibited an IC50 of approximately 15 μM, indicating significant cytotoxic effects that warrant further investigation into its mechanism of action .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via esterification or condensation reactions. A modified procedure involves reacting quinaldic acid derivatives with phenolic components using phosphorus oxychloride (POCl₃) as a catalyst, maintaining temperatures between 353–363 K for 8 hours to achieve yields up to 90% . Optimization strategies include:

- Catalyst variation : Compare POCl₃ with sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

- Stoichiometric adjustments : Optimize molar ratios (e.g., 1:1.2 for acid:phenol).

- Microwave-assisted synthesis : Reduce reaction times (e.g., 30–60 minutes at 150 W).

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) : Provides definitive structural confirmation, with R factors <0.05 indicating high precision. Key metrics include dihedral angles between aromatic rings (e.g., 14.7° between quinoline and phenyl groups) .

- NMR spectroscopy : ¹H NMR (δ 8.5–9.0 ppm for quinoline protons; δ 1.4–1.6 ppm for ethoxy CH₃) and ¹³C NMR (δ 165–170 ppm for carboxylic acid C=O) .

- FT-IR : Confirm carboxylic acid presence (C=O stretch at 1700–1750 cm⁻¹) and ethoxy group (C-O-C at 1250 cm⁻¹) .

Q. What are the primary biological activities associated with this compound, and how are these assays typically designed?

- Methodological Answer :

- Antimicrobial testing : Use broth microdilution (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are determined at 24–48 hours .

- Anticancer screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations using nonlinear regression .

- Enzyme inhibition : Kinase inhibition assays (e.g., EGFR tyrosine kinase) with ATP-competitive binding monitored via fluorescence polarization .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound's bioactive conformations?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Run ≥100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability .

- NOESY NMR : Compare predicted low-energy conformers with nuclear Overhauser effect (NOE) correlations (mixing time 800 ms) using CORCEMA refinement .

- Mutagenesis validation : Test docking poses via site-directed mutagenesis of target proteins (e.g., K48M mutation in kinase ATP-binding domains) .

Q. What methodological considerations are critical when designing stability studies under physiological conditions?

- Methodological Answer :

- pH stability : Assess degradation in phosphate-buffered solutions (pH 5.0–7.4) at 37°C over 72 hours. Monitor via UPLC-QTOF-MS (mass error <5 ppm) .

- Oxidative stress : Expose to 0.1% H₂O₂ and quantify degradation products (e.g., quinoline ring oxidation).

- Photostability : Follow ICH Q1B guidelines using UV light (320–400 nm) .

Q. How can synthetic byproducts be systematically identified and minimized during scale-up?

- Methodological Answer :

- HPLC-MS analysis : Use C18 columns (3.5 µm, 2.1 × 100 mm) with 0.1% formic acid/acetonitrile gradients. Identify byproducts via high-resolution MS/MS .

- Reaction monitoring : Employ in-situ FT-IR to track intermediate formation (e.g., esterification progress).

- Process optimization : Adjust cooling rates during crystallization to reduce impurities (<0.5% by area normalization) .

Q. What strategies are recommended for analyzing the compound's potential ecological impact given limited ecotoxicity data?

- Methodological Answer :

- Read-across models : Use QSAR tools (e.g., ECOSAR) to predict acute toxicity to Daphnia magna based on structural analogs .

- Soil mobility assays : Conduct OECD 106 batch tests with loamy sand (pH 6.5) to determine adsorption coefficients (Kd) .

- Microbial degradation : Aerobic soil metabolism studies (OECD 307) over 60 days with LC-MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.